2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921871-09-2
VCID: VC11945216
InChI: InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,26,29)
SMILES: COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Molecular Formula: C24H22N4O4
Molecular Weight: 430.5 g/mol

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

CAS No.: 921871-09-2

Cat. No.: VC11945216

Molecular Formula: C24H22N4O4

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide - 921871-09-2

Specification

CAS No. 921871-09-2
Molecular Formula C24H22N4O4
Molecular Weight 430.5 g/mol
IUPAC Name 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,26,29)
Standard InChI Key LRMBISHJNPERBQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3

Introduction

Synthesis of Pyrido[3,2-d]pyrimidine Derivatives

The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. These processes often include:

  • Alkylation: Introduction of alkyl groups such as phenylethyl using phenylethyl halides in the presence of a base.

  • Acetylation: Final step involving the acetylation of intermediate compounds to yield the desired product.

These reactions require careful control of conditions like temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and characterize products.

Related Compounds and Their Significance

Related compounds, such as 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide, have been studied for their potential applications in medicinal chemistry and pharmacology. These compounds are recognized for their unique molecular structures and potential therapeutic applications.

Data and Research Findings

While specific data on 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is not available, related compounds have shown promising biological activities. The following table summarizes general properties of pyrido[3,2-d]pyrimidine derivatives:

PropertyDescription
Chemical StructurePyrimidine core fused with a pyridine ring, substituted with various functional groups.
SynthesisMulti-step organic reactions involving alkylation and acetylation.
Biological ActivitiesPotential enzyme inhibition, receptor modulation, and DNA/RNA interaction.
ApplicationsPotential therapeutic applications in medicinal chemistry and pharmacology.

Given the lack of specific information on 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide, further research is needed to elucidate its properties and biological activities.

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